molecular formula C20H23N7S B15118996 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

Cat. No.: B15118996
M. Wt: 393.5 g/mol
InChI Key: UOVVQYDLUVKCMP-UHFFFAOYSA-N
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Description

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple heterocyclic rings, making it a promising candidate for various biological and pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine typically involves multi-step organic reactionsSubsequent steps involve the formation of the thiazolo[4,5-c]pyridine ring and its attachment to the piperazine moiety .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.

    Medicine: Explored for its therapeutic potential in treating multiple myeloma and other cancers.

Mechanism of Action

The mechanism of action of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine stands out due to its unique combination of heterocyclic rings, which enhances its binding affinity and selectivity for specific molecular targets. This makes it a promising candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C20H23N7S

Molecular Weight

393.5 g/mol

IUPAC Name

2-[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C20H23N7S/c1-20(2,3)16-13-27-17(23-16)4-5-18(24-27)25-8-10-26(11-9-25)19-22-14-12-21-7-6-15(14)28-19/h4-7,12-13H,8-11H2,1-3H3

InChI Key

UOVVQYDLUVKCMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC5=C(S4)C=CN=C5

Origin of Product

United States

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